1-[2-(Dimethylamino)pyridin-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-5-4-6-10-9(8)11(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVAQGBTCSFCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
- Combine 1-(2-chloropyridin-3-yl)ethanone (155 mg, 1 mmol), excess dimethylamine (2–3.5 equiv), DMF (4 mL), elemental sulfur (5 equiv), and sodium acetate (3 equiv) in a microwave tube.
- Seal the tube and irradiate at 90–120°C for 15–20 minutes under 250 psi pressure .
Workup :
- Concentrate the mixture under reduced pressure.
- Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate again.
- Purify the crude product via column chromatography (15% EtOAc/hexane).
Key Parameters:
| Component | Quantity/Condition | Role |
|---|---|---|
| 1-(2-Chloropyridin-3-yl)ethanone | 155 mg (1 mmol) | Substrate |
| Dimethylamine | 2–3.5 equiv | Nucleophile |
| Elemental sulfur | 5 equiv | Catalyst |
| Sodium acetate | 3 equiv | Base |
| Microwave temperature | 90–120°C | Reaction acceleration |
Alternative Pathways and Considerations
While the microwave method is predominant, other approaches include:
Critical Analysis of Reaction Mechanisms
The reaction proceeds via nucleophilic aromatic substitution , where dimethylamine displaces the chlorine atom on the pyridine ring. Key factors influencing success include:
- Microwave irradiation : Enhances reaction kinetics by enabling rapid and uniform heating.
- Sulfur additive : Likely facilitates electron-deficient intermediate formation, aiding substitution.
Data Summary Table
Challenges and Optimization Opportunities
- Byproduct formation : Excess dimethylamine or incomplete substitution may require rigorous purification.
- Solvent selection : DMF’s high boiling point suits microwave conditions but complicates removal. Alternatives like acetonitrile or 1,4-dioxane could be explored.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)pyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)pyridin-3-yl]ethanone, also known as DMAP-acetophenone, is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article explores the applications of this compound across different domains, including organic synthesis, medicinal chemistry, and materials science.
Catalysis
One of the primary applications of this compound is as a catalyst in various organic reactions. It is particularly effective in:
- Acylation Reactions : DMAP is known to enhance the efficiency of acylation reactions by acting as a nucleophilic catalyst. It facilitates the formation of acyl derivatives from carboxylic acids and alcohols or amines, significantly improving yields and reaction times .
- Esterification : The compound can catalyze the esterification of carboxylic acids with alcohols, producing esters under mild conditions. This application is beneficial in synthesizing pharmaceuticals and agrochemicals .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
There is growing interest in the anticancer potential of DMAP-acetophenone derivatives. Some studies have demonstrated that modifications to its structure can lead to compounds that selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of DMAP derivatives and their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications enhanced the compound's potency against breast cancer cells by inducing apoptosis .
Polymer Chemistry
In materials science, this compound serves as an important building block for synthesizing polymers. Its functional groups allow for copolymerization with various monomers, leading to materials with tailored properties for specific applications such as coatings and adhesives .
Nanomaterials
The compound has been explored as a precursor for synthesizing nanomaterials. Its ability to stabilize metal nanoparticles has been leveraged in creating catalysts with high surface areas and enhanced reactivity .
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The structural diversity among pyridin-3-yl ethanone derivatives primarily arises from substituents on the pyridine ring and modifications to the ethanone moiety. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound increases basicity (pKa ~3.53 predicted) , whereas chlorine or trifluoromethyl substituents (e.g., in and ) reduce basicity and enhance electrophilicity.
- Positional Isomerism: Substituent placement (e.g., dimethylamino at pyridine-2 vs. pyridine-6) alters electronic distribution. For example, 1-[3-(6-dimethylamino-pyridin-2-yl)phenyl]ethanone shows distinct reactivity compared to the target compound due to resonance effects.
Physicochemical Properties
Notes:
- The dimethylamino group improves water solubility compared to dichloro derivatives .
- Methoxy-substituted analogs () exhibit higher polarity but lower basicity.
Biological Activity
1-[2-(Dimethylamino)pyridin-3-yl]ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which include a dimethylamino group attached to a pyridine ring, linked to an ethanone functional group. This molecular architecture suggests potential biological activities, particularly in the realms of oncology and neurology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Dimethylamino group : Contributes to its basicity and nucleophilicity.
- Pyridine ring : Enhances interaction with various biological targets.
- Ethanone moiety : Involved in nucleophilic addition reactions.
Synthesis
The synthesis of this compound can be achieved through various methods. One prominent method involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal, which can be performed under solvent-free conditions for improved yield (up to 82%) . The following steps outline a typical synthesis route:
- Starting Materials : 3-acetylpyridine and N,N-dimethylformamide dimethylacetal.
- Reaction Conditions : Heat under reflux or direct fusion.
- Product Isolation : Crystallization from ethanol-chloroform mixtures.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Mechanisms proposed include:
- Anti-Angiogenesis : Inhibiting the formation of new blood vessels that tumors require for growth.
- DNA Cleavage Activities : Inducing DNA damage in cancer cells, leading to apoptosis .
A study demonstrated that related piperidine derivatives showed promising results against various cancer cell lines, highlighting their potential as lead compounds in cancer therapy .
Neuropharmacological Effects
The dimethylamino group may enhance the compound's ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Investigations into its binding affinity with receptors involved in mood regulation could reveal insights into its therapeutic efficacy for conditions such as depression or anxiety disorders .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
-
Imidazo[1,2-a]pyridine Derivatives : A series of derivatives demonstrated excellent activity against drug-susceptible Mycobacterium tuberculosis strains, indicating that structural modifications can lead to enhanced biological activity .
Compound MIC (μg/mL) against H37Rv 10a 0.030 10b 0.036 10c 0.026 - Antifungal Activity : Derivatives bearing similar structural motifs were synthesized and evaluated for antifungal properties, showcasing varying degrees of efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-[2-(Dimethylamino)pyridin-3-yl]ethanone, and how is its structural integrity validated?
- Answer : The synthesis typically involves a Friedel-Crafts acylation or condensation reaction between a pyridine derivative (e.g., 3-pyridinyl precursors) and a dimethylamino-substituted acetylating agent. Purification is achieved via column chromatography using silica gel and polar solvents. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the dimethylamino group and pyridine ring protons, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography (using SHELX software for refinement ) for absolute configuration determination. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Solubility in chloroform or dichloromethane (as noted for similar analogs ) facilitates solution-phase reactions. Avoid prolonged exposure to moisture or acidic conditions, which may hydrolyze the dimethylamino group. Safety protocols include using fume hoods, nitrile gloves, and emergency eyewash stations, as outlined in safety data sheets for structurally related pyridinyl ethanones .
Advanced Research Questions
Q. What computational and experimental approaches resolve discrepancies in NMR chemical shifts or unexpected spectroscopic data for this compound?
- Answer : Discrepancies between observed and predicted NMR data (e.g., downfield shifts in pyridine ring protons) can arise from solvent effects, tautomerism, or intermolecular interactions. Cross-validate experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments. Compare results with reference spectra in the NIST Chemistry WebBook . For ambiguous cases, variable-temperature NMR or deuterium exchange experiments can probe dynamic processes .
Q. How does the dimethylamino group influence the regioselectivity of electrophilic substitution reactions on the pyridine ring?
- Answer : The electron-donating dimethylamino group at the 2-position of the pyridine ring activates the 4- and 6-positions for electrophilic attack due to resonance and inductive effects. For example, nitration or halogenation reactions favor substitution at these positions. Steric hindrance from the dimethylamino group may further direct reactivity. Confirm regioselectivity using NOESY NMR to assess spatial proximity or X-ray crystallography to map substituent positions .
Q. What strategies are recommended for identifying and quantifying trace impurities or degradation products in synthesized batches?
- Answer : Employ hyphenated techniques such as LC-MS/MS to detect impurities at ppm levels. Use impurity reference standards (e.g., nitrosamine analogs ) for calibration. Accelerated stability studies under stress conditions (heat, light, pH extremes) coupled with time-of-flight (TOF) MS can identify degradation pathways. Quantify impurities against validated HPLC methods with a C18 column and acetonitrile/water gradient .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Answer : Slow evaporation from a dichloromethane/hexane mixture often yields suitable crystals. If crystallization fails, co-crystallization with carboxylic acid derivatives (to exploit hydrogen bonding) or use of anti-solvent diffusion may help. Refinement with SHELXL is critical for resolving disorder in the dimethylamino group. For low-resolution data, employ twin refinement protocols or synchrotron radiation to enhance diffraction quality .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
